ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Overview
Description
Ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a tetrafluorobenzyl group, and a thioxoimidazolidinone moiety
Preparation Methods
The synthesis of ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole-containing compounds . This method typically involves the reaction of aniline with diethyl acetylenedicarboxylate in the presence of a suitable catalyst. The reaction conditions often include the use of ethanol as a solvent and citric acid monohydrate as a catalyst . Industrial production methods may involve scaling up these reactions and optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its unique structure and functional groups. In medicine, it may have applications in drug development, particularly in the design of new therapeutic agents. In industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways involved in disease processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as 1,3-isoquinolinedione and 2,3-dihydroisoquinoline-1,4-dione . These compounds share some structural similarities but differ in their functional groups and overall structure. The presence of the tetrafluorobenzyl group and the thioxoimidazolidinone moiety in ETHYL 4-(2-{5-OXO-1-PHENYL-2-SULFANYLIDENE-3-[(2,3,4,5-TETRAFLUOROPHENYL)METHYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE makes it unique and may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[5-oxo-1-phenyl-2-sulfanylidene-3-[(2,3,4,5-tetrafluorophenyl)methyl]imidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F4N3O4S/c1-2-38-26(37)15-8-10-17(11-9-15)32-21(35)13-20-25(36)34(18-6-4-3-5-7-18)27(39)33(20)14-16-12-19(28)23(30)24(31)22(16)29/h3-12,20H,2,13-14H2,1H3,(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTKSLJFGJLBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC(=C(C(=C3F)F)F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F4N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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